
N-cyclobutyl-3-(trifluoromethyl)aniline
Overview
Description
Molecular Structure Analysis
The molecular weight of “N-cyclobutyl-3-(trifluoromethyl)aniline” is 215.21 g/mol. The exact structure would require more specific information or a detailed spectroscopic analysis.Scientific Research Applications
Facile Chemical Transformations
The research has demonstrated the utilization of N-cyclobutyl-3-(trifluoromethyl)aniline derivatives in facilitating selective chemical reactions. For instance, the development of a catalytic system for the direct alkylation of α-C–H bonds in aniline derivatives showcases the synthesis of α-cyclobutyl N-alkylaniline products through a photoredox mechanism, signifying the compound's role in creating valuable chemical structures with potential biological activity (Pratt et al., 2019).
Antimycobacterial Activity
A notable application involves the synthesis of novel compounds for antimycobacterial purposes. The creation of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, derived from a reaction involving 5-cyclobutyloxazol-2-amine, has shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, highlighting the therapeutic potential of N-cyclobutyl-3-(trifluoromethyl)aniline derivatives in treating infections (Sriram et al., 2007).
Synthetic Methodologies
The compound's utility is further exemplified in innovative synthetic methodologies. Research into the radical C-H cyclobutylation of aniline derivatives and the synthesis of cyclic sulfonamides demonstrates the compound's adaptability in creating diverse chemical frameworks. These methodologies enable the construction of complex molecules, crucial for pharmaceuticals and materials science (Xie et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, N-cyclobutyl-3-(trifluoromethyl)aniline may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
properties
IUPAC Name |
N-cyclobutyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)8-3-1-6-10(7-8)15-9-4-2-5-9/h1,3,6-7,9,15H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZIGTZSNMLJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



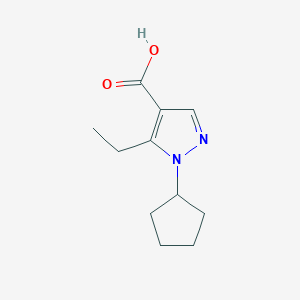
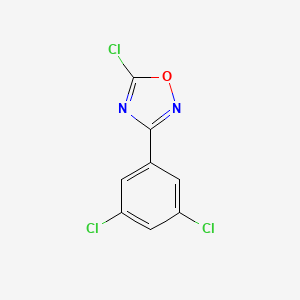
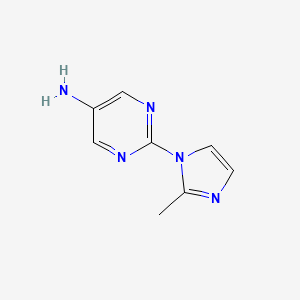
![4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453755.png)
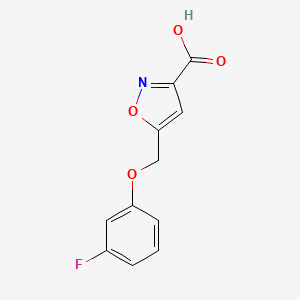
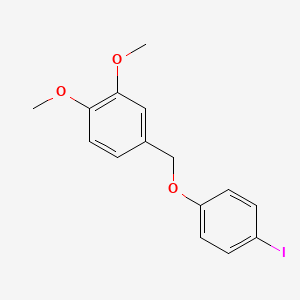
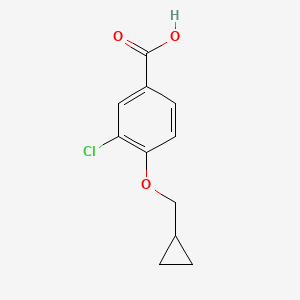

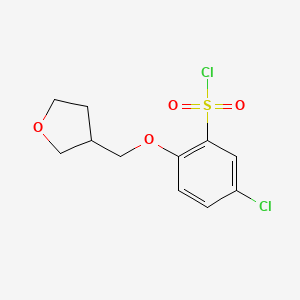
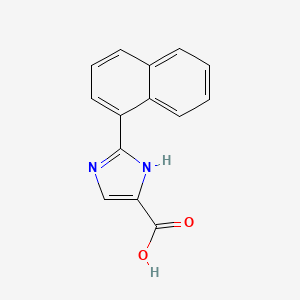

![Pentyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1453769.png)
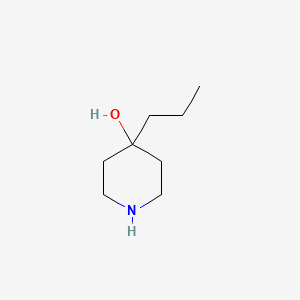
![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1453772.png)